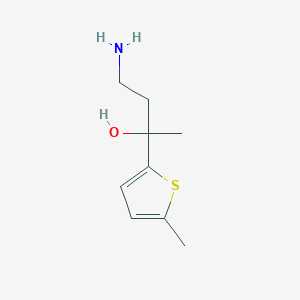
4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol is a chemical compound with the molecular formula C9H15NOS It is characterized by the presence of an amino group, a thiophene ring, and a butanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine and a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary amines and alcohols.
Substitution Products: Halogenated thiophenes, nitrothiophenes.
Aplicaciones Científicas De Investigación
4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methylbutan-2-ol: Similar structure but lacks the thiophene ring.
5-Methylthiophene-2-carbaldehyde: Contains the thiophene ring but lacks the amino and butanol groups.
Uniqueness
4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino group and the thiophene ring allows for diverse interactions with other molecules, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C9H15NOS |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
4-amino-2-(5-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-7-3-4-8(12-7)9(2,11)5-6-10/h3-4,11H,5-6,10H2,1-2H3 |
Clave InChI |
WUIRCCUDIQYWCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(C)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)
![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)
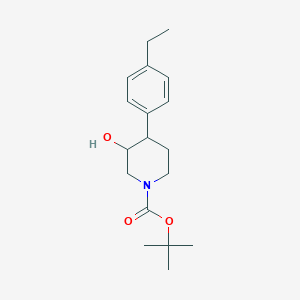

![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
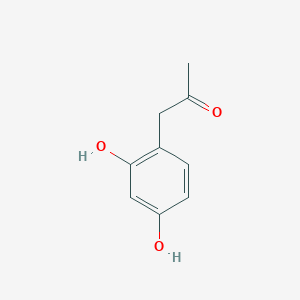
methanol](/img/structure/B13157848.png)

![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
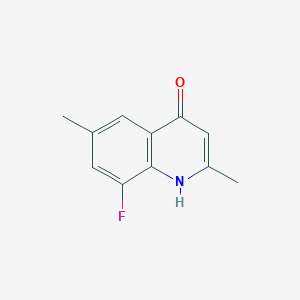
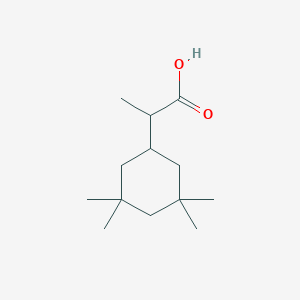


![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
